Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate
Description
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate (molecular formula: C₉H₁₃N₃O₂, exact mass: 195.1008 ) is a bicyclic heterocyclic compound featuring a fused imidazole and partially saturated pyrazine ring. It is commonly utilized as a key intermediate in pharmaceutical synthesis due to its versatility in functionalization . The compound is commercially available as a hydrochloride salt (CAS: 1187929-23-2, purity: 97%) but requires storage at 2–8°C in airtight conditions to maintain stability . Its synthesis involves a multi-step process starting from 2-methylthio-pyrazine, followed by oxidation, cyclization, and pyrazine reduction .
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)8-7-5-10-3-4-12(7)6-11-8/h6,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXINFAJYGBEMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CNCCN2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a suitable diamine with a diester, followed by cyclization and esterification reactions. The reaction conditions often involve refluxing in ethanol or other suitable solvents with catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a. Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-A]pyrimidine-2-Carboxylate
- Structure : Differs in the fused pyrimidine ring (vs. pyrazine) and substituent position (C2 vs. C1) .
- Synthesis: Prepared via cyclocondensation of 1,1,3-trichloroacetone with 2-aminopyrimidine, followed by oxidation and esterification (yield: 80–92%) .
- Bioactivity : Derivatives exhibit antibacterial activity, with hydrazone analogs showing potency against Gram-positive bacteria .
b. Flumazenil (Ethyl 8-Fluoro-5-Methyl-6-Oxo-5,6-Dihydro-4H-Benzo[f]imidazo[1,5-A][1,4]diazepine-3-Carboxylate)
- Structure : Contains a benzo-fused diazepine ring and fluorine substituent, enhancing binding to benzodiazepine receptors .
- Application : Clinically used as a benzodiazepine receptor antagonist, highlighting the impact of ring expansion and electronegative substituents on target specificity .
c. BIM-46174 (Tetrahydroimidazo[1,2-A]pyrazine Derivative)
Biological Activity
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate (CAS No. 951627-01-3) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 195.22 g/mol
- Boiling Point : 422.2 ± 45.0 °C
- Flash Point : 209.1 °C
This compound functions primarily as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides that play critical roles in regulating arousal, wakefulness, and appetite. The compound's antagonistic activity on these receptors leads to various physiological effects:
- Sleep Regulation : Studies indicate that this compound can decrease alertness and increase the duration of both REM and NREM sleep phases in animal models .
- Cognitive Enhancement : In rat models, it has been shown to enhance memory function and may be beneficial in treating cognitive dysfunctions .
- Stress Response Modulation : The compound exhibits potential in managing stress-related disorders and post-traumatic stress disorder (PTSD) symptoms .
Biological Activity Summary
Case Studies and Research Findings
- Orexin Receptor Antagonism :
- Cognitive Function Improvement :
- Post-Traumatic Stress Disorder (PTSD) :
Future Directions
Given its promising biological activities, this compound warrants further exploration through clinical trials to establish its efficacy and safety profile in humans. Potential applications may include:
- Treatment for sleep disorders such as insomnia.
- Cognitive enhancement therapies for age-related cognitive decline.
- Therapeutics for stress-related disorders and PTSD.
Q & A
Q. Standard techniques include :
- NMR Spectroscopy : H NMR analysis identifies proton environments (e.g., singlet at δ 7.42 ppm for imidazole protons and triplet at δ 3.99 ppm for tetrahydro ring protons) .
- LC/MS : Confirmation of molecular ion peaks (e.g., [M+H] at m/z 124) and fragmentation patterns .
- IR Spectroscopy : Detection of functional groups like ester carbonyls (C=O stretch at ~1700 cm) .
Data Interpretation : Discrepancies in spectral data may arise from tautomerism in the imidazo-pyrazine core or solvent effects .
Advanced: What methodologies optimize catalytic systems for synthesizing derivatives?
Case Study : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using:
- Catalysts : Pd(dba) or Pd(dppf)Cl with ligands like RuPhos in dioxane/1,4-dioxane at 110°C .
- Bases : CsCO for deprotonation, enhancing nucleophilic substitution efficiency .
- Yields : Vary from 14% to 37% depending on steric hindrance and electronic effects of substituents .
Critical Analysis : Low yields in arylations (e.g., 14%) may stem from competing side reactions or catalyst poisoning, necessitating microwave-assisted or flow chemistry approaches .
Advanced: How do computational studies inform the design of analogs?
Q. Molecular Dynamics (MD) Simulations :
- Predict binding affinities for targets like orexin receptors by modeling interactions between the tetrahydroimidazo-pyrazine core and hydrophobic pockets .
- Docking Studies : Highlight the importance of the ethyl carboxylate group in hydrogen bonding with DPP-4 active sites .
Experimental Validation : MD-guided substitutions (e.g., trifluoromethyl groups) improve metabolic stability by reducing CYP450 interactions .
Basic: What purification strategies are effective for this compound?
- Chromatography : Silica gel columns with gradients of methanol in dichloromethane (0–10%) resolve polar impurities .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
- Challenges : Hydroscopicity of the free base necessitates handling under anhydrous conditions or isolation as hydrochloride salts .
Advanced: What contradictions exist in reported pharmacological data?
Q. Example :
- Dual Orexin Receptor Antagonism : Sifferlen et al. (2013) report sub-nanomolar IC values for 1-chloro derivatives, but later studies note reduced efficacy in vivo due to poor blood-brain barrier penetration .
- Resolution : Structural modifications (e.g., phosphonate prodrugs) improve bioavailability, as seen in Retagliptin analogs .
Methodological Insight : In vitro assays (e.g., calcium flux) may overestimate potency compared to ex vivo tissue models .
Advanced: How are hydrazide/hydrazone derivatives synthesized for antibacterial screening?
Q. Protocol :
Esterification : Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate is treated with hydrazine hydrate to form carbohydrazide intermediates .
Condensation : React with aromatic aldehydes (e.g., 4-trifluoromethylbenzaldehyde) in ethanol under reflux, achieving 80–92% yields .
Characterization : H NMR confirms hydrazone formation (singlet at δ 11.26 ppm for –NH–N= group) .
Biological Relevance : Derivatives show MIC values <1 µg/mL against Gram-positive pathogens, though toxicity profiles require further optimization .
Basic: What are the stability considerations for storage and handling?
- Temperature : Store at –20°C under inert gas (N or Ar) to prevent oxidation of the tetrahydro ring .
- Salt Forms : Dihydrochloride salts (CAS 165894-10-0) exhibit superior stability over free bases .
- Analytical Monitoring : Regular HPLC-UV checks (λ = 254 nm) detect degradation products like imidazo[1,5-a]pyrazine oxides .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 195.10 g/mol (free base) | |
| Purity (HPLC) | ≥95% | |
| Solubility (HO) | 2.1 mg/mL (hydrochloride salt) | |
| logP (Predicted) | 1.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
